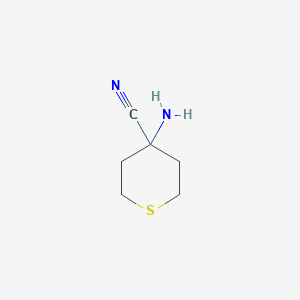

4-aminotetrahydro-2H-thiopyran-4-carbonitrile

説明

特性

IUPAC Name |

4-aminothiane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c7-5-6(8)1-3-9-4-2-6/h1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWPCNCIUAEHBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578583 | |

| Record name | 4-Aminothiane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50289-20-8 | |

| Record name | 4-Amino-4-cyanotetrahydrothiopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50289-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminothiane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminotetrahydro-2H-thiopyran-4-carbonitrile typically involves the reaction of tetrahydro-2H-thiopyran-4-carbonitrile with ammonia or an amine under specific conditions. One common method is the aminolysis of tetrahydro-2H-thiopyran-4-carbonitrile using ammonia gas or an aqueous ammonia solution .

Industrial Production Methods

Industrial production of this compound may involve large-scale aminolysis reactions, where the starting material is reacted with ammonia in the presence of a catalyst to increase the reaction rate and yield. The reaction is typically carried out under controlled temperature and pressure conditions to ensure optimal conversion .

化学反応の分析

Types of Reactions

4-Aminotetrahydro-2H-thiopyran-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines or other reduced derivatives.

Substitution: Various substituted thiopyran derivatives.

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Properties

Research has shown that derivatives of 4-aminotetrahydro-2H-thiopyran-4-carbonitrile exhibit significant antimicrobial activity. For instance, a study evaluated the antibacterial effects of various pyran derivatives against Gram-positive bacteria, revealing promising results that suggest potential for antibiotic development.

Cytotoxicity Against Cancer Cells

Another area of investigation involves the cytotoxic effects of this compound on cancer cell lines. Studies have demonstrated that certain derivatives significantly reduce cell viability in HCT-116 cells, indicating their potential as anticancer agents. The IC₅₀ values obtained from these studies suggest effective concentrations for therapeutic use.

Molecular Docking Studies

Molecular docking simulations have been employed to assess the binding affinities of this compound derivatives to target proteins involved in cancer progression and antimicrobial resistance mechanisms. These simulations indicate that structural modifications can enhance biological activity, paving the way for more effective drug candidates .

Organic Synthesis Applications

Synthetic Intermediate

The compound serves as an important synthetic intermediate in organic chemistry. It is utilized in various reactions to synthesize more complex molecules, including pharmaceuticals and agrochemicals. The ability to modify its structure through chemical reactions allows chemists to create a diverse array of compounds tailored for specific applications .

Reactions and Mechanisms

The compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized under specific conditions to form various oxidized derivatives or reduced to yield different forms. The amino and carbonitrile groups are particularly reactive, allowing for substitution reactions with various nucleophiles.

Agricultural Chemistry Applications

Pesticide Development

The utility of this compound extends into agricultural chemistry as well. Its derivatives are being explored for their potential as pesticides or herbicides due to their biological activity against plant pathogens and pests. This application is crucial for developing sustainable agricultural practices that minimize chemical use while maximizing crop protection .

Case Study 1: Antibacterial Activity Evaluation

A comprehensive study evaluated the antibacterial properties of various derivatives of this compound against multiple bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, supporting the compound's potential as a lead structure for new antibiotics.

Case Study 2: Cytotoxicity Assessment

Research focused on the cytotoxicity of specific pyran derivatives revealed that certain compounds significantly reduced cell viability in cancer cell lines (e.g., HCT-116). The findings highlighted the therapeutic potential of these compounds in oncology.

Summary Table of Biological Activities

作用機序

The mechanism of action of 4-aminotetrahydro-2H-thiopyran-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s sulfur-containing thiopyran ring can engage in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological activity .

類似化合物との比較

Comparison with Structural Analogs

Thiopyran vs. Pyran Analogs

Key Differences :

Substituent Effects

A. Amino vs. Alkylamino Groups

B. Aryl and Heteroaryl Substitutions

Impact of Substituents :

生物活性

4-Aminotetrahydro-2H-thiopyran-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a thiopyran ring structure with an amino group at the 4-position and a carbonitrile group. Its molecular formula is . The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Research indicates that derivatives of thiopyran compounds exhibit notable cytotoxic effects against various cancer cell lines. A study demonstrated that certain thiopyran derivatives significantly inhibited the proliferation of breast and colon cancer cells, showcasing their potential as anticancer agents .

- Antimicrobial Properties : Thiopyran derivatives have been investigated for their antimicrobial activities. A study highlighted the effectiveness of these compounds against various bacterial strains, indicating their potential as novel antibacterial agents .

- Enzyme Inhibition : The compound may interact with specific enzymes, acting as an inhibitor or substrate. This interaction can influence metabolic pathways and cellular signaling processes, which is critical for therapeutic applications .

The mechanisms through which this compound exerts its biological effects involve:

- Enzyme Interaction : The amino group in the compound can form hydrogen bonds with enzyme active sites, potentially altering enzyme activity and affecting metabolic pathways.

- Cellular Uptake : The lipophilicity and structural features of the compound may facilitate its uptake into cells, allowing it to exert its effects more effectively within cellular environments.

- Signal Pathway Modulation : By interacting with cellular receptors or enzymes, this compound may modulate various signaling pathways, contributing to its anticancer and antimicrobial effects .

Case Studies

Several studies have specifically examined the biological activity of this compound:

- Cytotoxicity Assessment : In a comparative study against standard chemotherapeutics like etoposide, certain thiopyran derivatives exhibited IC50 values lower than 30 μg/mL across multiple cancer cell lines, indicating potent anticancer activity .

- Antimicrobial Testing : A series of experiments demonstrated that thiopyran derivatives showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .

Data Table: Biological Activities Overview

Q & A

Q. What synthetic routes are available for 4-aminotetrahydro-2H-thiopyran-4-carbonitrile, and how can reaction conditions be optimized?

A common method involves the Strecker-like reaction of tetrahydro-4H-thiopyran-4-one with TMSCN (trimethylsilyl cyanide) and an ammonia source. In a representative procedure, Ti(O-iPr)₄ is used as a Lewis catalyst in NH₃/EtOH under inert atmosphere. After sequential addition of TMSCN at controlled temperatures (-5°C to room temperature), the product is purified via column chromatography . Optimization may include adjusting stoichiometry (e.g., TMSCN molar ratio), solvent polarity, or catalyst loading to improve yield and purity.

Q. How can the molecular structure of this compound be validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Programs like ORTEP-III with graphical interfaces can model thermal ellipsoids and bond geometries from diffraction data . Complementary techniques include:

Q. What safety protocols are critical when handling this compound in the lab?

Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.

- Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats.

- Storage : Keep in a cool, dry area away from strong oxidizers to prevent hazardous decomposition (e.g., release of HCl or COₓ) .

- Emergency measures : Immediate decontamination of exposed skin/eyes and medical consultation .

Advanced Research Questions

Q. How can computational tools aid in predicting synthetic pathways or reaction mechanisms for derivatives of this compound?

Retrosynthetic analysis using AI-driven platforms (e.g., Reaxys or Pistachio) can propose feasible routes for derivatives. For example, substituting the amino group with electrophiles or employing heterocyclization (e.g., Michael addition with α,β-unsaturated carbonyls) may yield novel thiophene- or pyran-fused analogs . Density functional theory (DFT) calculations can model transition states to rationalize regioselectivity in such reactions.

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or low yields?

- Iterative analysis : Combine chromatographic (HPLC, TLC) and spectroscopic (LC-MS) data to track side reactions. For instance, unintended hydrolysis of the nitrile group could form carboxylic acids, detectable via IR or ¹H NMR .

- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst type) to identify critical factors. Evidence from analogous syntheses suggests that moisture control during TMSCN addition minimizes side reactions .

Q. How can the compound’s reactivity be exploited to design bioactive molecules?

The amino and nitrile groups serve as handles for derivatization:

Q. What advanced analytical methods characterize this compound’s stability under varying conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。